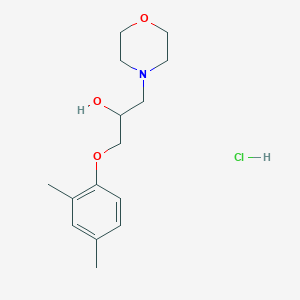

![molecular formula C12H11ClF5N B2644373 (1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2580102-29-8](/img/structure/B2644373.png)

(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a bicyclic structure with fluorine substitutions. Bicyclic structures are incorporated in many bio-active compounds and are playing an increasingly important role .

Synthesis Analysis

Bicyclic structures like this one are often synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to its bicyclic nature and multiple fluorine substitutions. Similar compounds have been analyzed using techniques like mass spectrometry .Scientific Research Applications

Synthesis and Rearrangement

(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is associated with the synthesis and rearrangement of difunctionalized azabicyclohexanes. The compound's structural analogs demonstrate diverse chemical reactivities, such as undergoing selectfluor and deoxo-fluor-mediated rearrangements. These rearrangements lead to a variety of functional groups like chloro, fluoro, hydroxy, methyl, or phenyl substituents, being incorporated into the azabicyclohexane framework (Krow et al., 2004).

Ring Opening and Fragmentation

The compound and its derivatives show a tendency for ring-opening and fragmentation under certain conditions. For instance, 1-aza-bicyclo[2.2.0]hexane, a related structure, undergoes fragmentation to yield N-methylene-3-butenyl-amine upon heating, showcasing the instability and high reactivity of the azabicyclohexane ring system (Grob & Krasnobajew, 1964).

Electrophilic Additions and Neighboring Group Participation

The reactions of N-(alkoxycarbonyl)-azabicyclohexenes with various electrophiles are influenced by solvent and electrophile choice, indicating a complex interplay of factors in determining the course of neighboring group participation and reaction outcomes. This suggests a delicate balance in the reactivity of such structures, which can be exploited for synthesizing specific rearranged products (Krow et al., 2003).

properties

IUPAC Name |

(1R,2R,5S)-6,6-difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5N.ClH/c13-11(14)8-5-18-10(9(8)11)6-1-3-7(4-2-6)12(15,16)17;/h1-4,8-10,18H,5H2;1H/t8-,9-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNMMWXFRQGFS-RIHXGJNQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2(F)F)C(N1)C3=CC=C(C=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2(F)F)[C@@H](N1)C3=CC=C(C=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

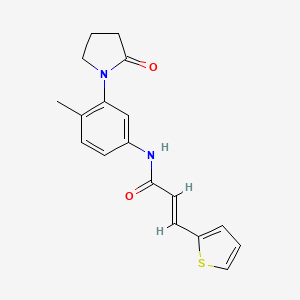

![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)

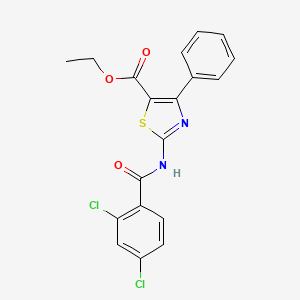

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)

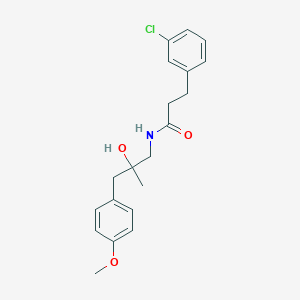

![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)

![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)

![3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2644313.png)